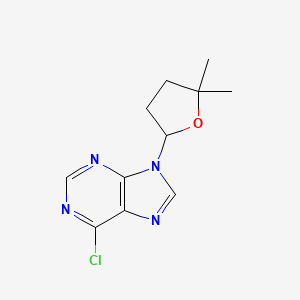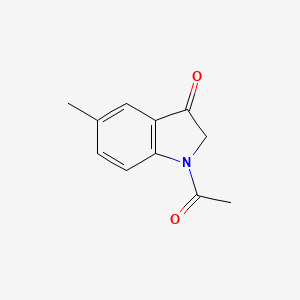
(1-Acetyl-1H-indol-3-yl)acetonitrile
Descripción general
Descripción
“(1-Acetyl-1H-indol-3-yl)acetonitrile” is a derivative of indole . It has a molecular weight of 156.1839 .
Synthesis Analysis
The synthesis of “(1-Acetyl-1H-indol-3-yl)acetonitrile” and its derivatives has been achieved via the microwave-assisted cyclisation and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids . The reaction was carried out with acetic anhydride using triethylamine as the base and subjected to microwave irradiation for 1 minute, at 80 °C with an initial power of 300 W .Molecular Structure Analysis
The molecular structure of “(1-Acetyl-1H-indol-3-yl)acetonitrile” can be viewed using Java or Javascript .Chemical Reactions Analysis
The target “(1-Acetyl-1H-indol-3-yl)acetonitrile” and its derivatives were isolated in 34-71% yield . Two chemical routes were investigated for access to the key 2-[(carboxymethyl)amino]benzoic acid intermediates .Physical And Chemical Properties Analysis
“(1-Acetyl-1H-indol-3-yl)acetonitrile” is a colorless solid that is soluble in polar organic solvents . It exhibits high fluorescence quantum yield and good thermal stability .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The synthesis of “(1-Acetyl-1H-indol-3-yl)acetonitrile” has been optimized . By using microwave irradiation, and altering the base, solvent, and reaction time, rapid entry to a range of indoxyl derivatives proved possible, in good yield . This opens up new possibilities for the synthesis of other indole derivatives.
Propiedades
IUPAC Name |
2-(1-acetylindol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9(15)14-8-10(6-7-13)11-4-2-3-5-12(11)14/h2-5,8H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXKKOGYIMENPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70489126 | |
| Record name | (1-Acetyl-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Acetyl-1H-indol-3-yl)acetonitrile | |
CAS RN |
62485-98-7 | |
| Record name | (1-Acetyl-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,4]Oxazepino[4,5-a]indole, 1,2,4,5,7,8,9,10-octahydro-](/img/structure/B3355324.png)
![10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B3355326.png)
![Ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B3355327.png)




![[1-(Methoxymethyl)imidazol-2-yl]-phenylmethanone](/img/structure/B3355360.png)
![1,3-Dihydrobenzo[e]indol-2-one](/img/structure/B3355372.png)


![4,9-dihydro-3H-pyrano[3,4-b]indol-1-one](/img/structure/B3355389.png)